N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-5-7-12(8-6-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMNXORFSVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone under acidic conditions. The tert-butyl group is introduced through a subsequent alkylation reaction, and the final benzamide moiety is added through an amide coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It shows promise as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations:
Substituent Impact on Kinase Inhibition :
- The tert-butyl group (as in the target compound and CAS 919840-96-3) may enhance metabolic stability compared to phenyl-substituted analogs (e.g., Compound 237) but could reduce solubility .
- The 4-methylbenzamide group in the target compound likely optimizes hydrophobic binding in kinase pockets, similar to the 2,6-difluorobenzamide in CAS 919840-96-3, which introduces electronegative halogen interactions .
Activity Trends in Pyrazolo[3,4-d]pyrimidinones: Compound 237 (phenyl-substituted) showed moderate EGFR inhibition (IC₅₀ = 0.186 µM) but lower potency than erlotinib (IC₅₀ = 0.03 µM) . The tert-butyl group in the target compound may improve selectivity for other kinases (e.g., BTK, as seen in ZYBT1) . Apoptosis induction in MCF-7 cells correlated with substituent bulk: phenyl > tert-butyl derivatives (e.g., Compound 235 induced 24% apoptosis vs. 18% for tert-butyl analogs) .
Research Findings and Implications
Kinase Selectivity: Pyrazolo[3,4-d]pyrimidinones with bulky substituents (e.g., tert-butyl) may shift selectivity from EGFR (Compound 237) to BTK (ZYBT1) or other kinases . The 4-methylbenzamide group’s planar structure mimics ATP’s adenine ring, a common feature in kinase inhibitors .
Apoptosis and Toxicity :
- Apoptosis induction in MCF-7 cells was higher for phenyl-substituted derivatives (e.g., Compound 235) than tert-butyl analogs, suggesting steric effects influence cell death pathways .
Future Directions :
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
- Introduction of the Tert-Butyl Group : Alkylation reactions using tert-butyl halides are performed in the presence of strong bases.
- Formation of the Benzamide Moiety : Coupling with a benzoyl chloride derivative completes the synthesis.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to:
- Cell Proliferation Suppression : By targeting kinases, the compound can effectively reduce the growth of cancer cells.
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in various cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound showed promising results against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited IC50 values in the low micromolar range.
- Lung Cancer (A549) : Induced apoptosis and cell cycle arrest.
The compound's mechanism involves binding to the active sites of target proteins, inhibiting their functions. For example:
- Kinase Inhibition : It acts as an ATP-competitive inhibitor, affecting signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 of 5.24 µM. Induced apoptosis through caspase activation. |
| Study 2 | Evaluated its effect on bladder cancer cells (T24T) showing reduced tumor growth in xenograft models after treatment with doses up to 150 mg/kg. |
| Study 3 | Investigated mechanisms in lung cancer cells revealing that it inhibited EGFR phosphorylation and induced autophagy. |
Q & A
Q. What are the optimized synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide, and how do reaction parameters influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core. Critical parameters include:
- Temperature : Reactions often require reflux conditions (e.g., 80–100°C) for cyclization steps .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol improve solubility and reaction kinetics .
- Catalysts : Palladium complexes or triethylamine are used for cross-coupling or deprotonation steps . Yield optimization (typically 60–85%) relies on iterative adjustments to these parameters, monitored via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₇H₁₉N₅O₃: 341.37 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, including bond lengths and angles (e.g., monoclinic crystal system in related analogs) .
Q. What stability considerations are critical for handling and storing this compound?
The compound is stable under standard lab conditions (25°C, inert atmosphere) but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Storage recommendations:
- Temperature : –20°C in amber vials .
- Solubility : DMSO or DMF for stock solutions to prevent precipitation .
Advanced Research Questions
Q. How does structural modification of the benzamide or pyrazolo[3,4-d]pyrimidine moieties influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Benzamide Substitutions : Electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition (IC₅₀ reduction by ~40% in kinase assays) .
- Pyrimidine Core Modifications : tert-Butyl groups improve metabolic stability (t₁/₂ increase from 2.1 to 4.8 hours in microsomal assays) . Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases, guiding rational design .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Discrepancies arise from assay conditions or target specificity. Mitigation approaches:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine) .
- Dose-Response Curves : Validate activity across ≥3 independent replicates with Hill slope analysis .
- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins Pharma) to exclude non-specific binding .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer or anti-inflammatory pathways?
Advanced techniques include:
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2, AKT) after treatment .
- RNA Sequencing : Identify differentially expressed genes in treated vs. control cells (e.g., apoptosis regulators like Bcl-2/Bax) .
- In Vivo Models : Xenograft studies in mice with pharmacokinetic monitoring (Cₘₐₓ, AUC) to correlate efficacy with bioavailability .
Q. How can researchers address low solubility or bioavailability in preclinical studies?
Formulation strategies:
- Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve tumor targeting (e.g., 2.3-fold AUC increase in murine models) .
- Co-Solvent Systems : Combine Cremophor EL and ethanol for parenteral administration .
Methodological Challenges and Solutions
Q. What analytical approaches validate purity in the presence of synthetic byproducts?
- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve peaks (purity >95%) .
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) at ppm levels .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove polar byproducts .
Q. How are computational tools integrated into the study of this compound’s interactions?
- Molecular Dynamics (MD) Simulations : Predict binding stability with kinases (e.g., RMSD <2.0 Å over 100 ns simulations) .
- QSAR Models : Correlate substituent electronegativity with logP and IC₅₀ values .
- ADMET Prediction : SwissADME or pkCSM tools forecast absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
